
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amine group and an iodine atom attached to a butanoate ester. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate typically involves the protection of an amine group with a Boc group, followed by iodination. One common method involves the reaction of ®-2-amino-4-iodobutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected amino acid is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency .
化学反应分析
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used.
Major Products
Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted derivatives.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
科学研究应用
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate primarily involves its functional groups The Boc group protects the amine during reactions, preventing unwanted side reactionsThe ester group allows for further modifications and conjugations .
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl and phenyl group instead of iodine.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar Boc-protected amine but with different substituents.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is unique due to the presence of the iodine atom, which makes it highly reactive in substitution reactions.
属性
CAS 编号 |
219752-75-7 |
|---|---|
分子式 |
C10H18INO4 |
分子量 |
343.16 g/mol |
IUPAC 名称 |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |
InChI 键 |
DJTBBPUINKPGDR-MLWJPKLSSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCI)C(=O)OC |
手性 SMILES |
CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |
规范 SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


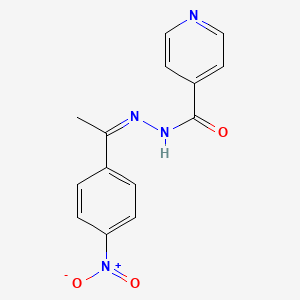
![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)
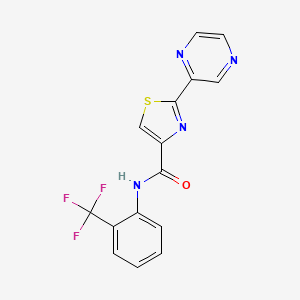
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2483461.png)
![1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B2483462.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483463.png)
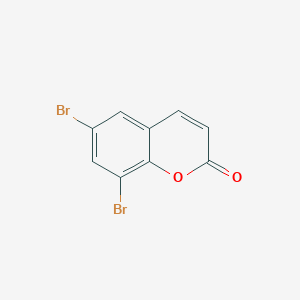
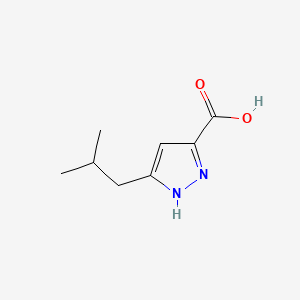
![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)
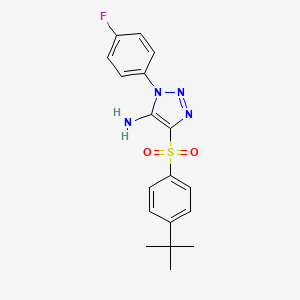
![2-cyclopropyl-1-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2483473.png)
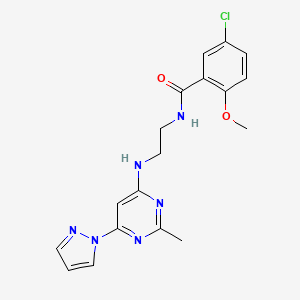
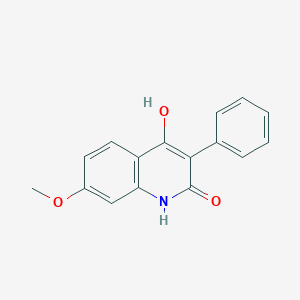
![N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2483479.png)
